5-Methyl-1,2,3,4-tetrahydroacridin-9-amine
Description
5-Methyl-1,2,3,4-tetrahydroacridin-9-amine is a tacrine-derived compound characterized by a methyl group at the 5-position of the tetrahydroacridine core. Tacrine (1,2,3,4-tetrahydroacridin-9-amine) is a well-known acetylcholinesterase (AChE) inhibitor historically used in Alzheimer’s disease treatment . Structural modifications, such as methyl substitutions, aim to enhance pharmacological properties like solubility, binding affinity, or metabolic stability.
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroacridin-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h4-5,7H,2-3,6,8H2,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODLIFKIXOXQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3CCCCC3=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the reduction of acridine derivatives. One common method includes the catalytic hydrogenation of 5-Methylacridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted acridines, fully saturated amines, and other functionalized derivatives .
Scientific Research Applications
Neuropharmacological Applications
Cholinesterase Inhibition
One of the primary applications of 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine is its role as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in managing Alzheimer's disease by increasing the levels of acetylcholine in the brain. Studies have demonstrated that compounds related to this compound exhibit potent inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes.
Mechanism of Action
The mechanism of action involves binding to the active sites of AChE and BChE, which prevents the breakdown of acetylcholine and enhances cholinergic neurotransmission. This has been confirmed through molecular docking studies that show binding affinities for both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of these enzymes .
Treatment of Alzheimer's Disease
In Vivo Efficacy
In vivo studies using models such as the Morris water maze have shown that this compound improves memory retention in scopolamine-induced amnesia models. These findings suggest its potential as a therapeutic agent for cognitive enhancement in Alzheimer's patients .
Clinical Trials
Some derivatives of this compound are currently undergoing clinical trials for their efficacy in treating Alzheimer's disease. For instance, (+/-)-9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate has shown promise in phase II clinical trials due to its lower toxicity compared to traditional tacrine .
Antioxidant Properties
Recent studies have indicated that modifications to the this compound structure can enhance its antioxidant properties. Compounds designed with nitroxide moieties have demonstrated dual functionality: acting as both cholinesterase inhibitors and radical scavengers . This dual action is particularly relevant given the role of oxidative stress in neurodegenerative diseases.
| Modification | Activity Type | Reference |
|---|---|---|
| Nitroxide-linked derivatives | AChE inhibition & antioxidant | |
| Tacrine-nitroxide hybrids | Cell protection against Aβ toxicity |
Case Studies and Research Findings
Case Study: Memory Improvement
A significant case study involved testing a series of tacrine analogs on memory impairment models. The results indicated that certain analogs not only inhibited cholinesterases effectively but also significantly improved memory retention compared to control groups .
Research Findings: Synthesis and Evaluation
Recent research has focused on synthesizing novel derivatives of this compound with enhanced biological activity. For example:
Mechanism of Action
The primary mechanism of action of 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at cholinergic synapses. This enhances cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of tacrine derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Comparative Properties of Tacrine Derivatives
Key Observations:
Substituent Position and Melting Points :
- Methyl substitution at the 7-position (2d) elevates the melting point (228–230°C) compared to unsubstituted tacrine (183.5°C), suggesting enhanced crystalline stability .
- Chloro or bulkier groups (e.g., benzyl) likely further alter melting behavior, though data gaps exist.
7-Chloro derivative (4B): Shows superior AChE inhibition over tacrine, attributed to electronic effects of chlorine enhancing enzyme interactions . N-Benzyl derivatives: Broaden pharmacological scope (e.g., neurological disorders) via structural diversity, though solubility may require formulation adjustments .
Solubility and Lipophilicity :
- Methyl groups moderately increase lipophilicity compared to tacrine, while chloro substituents (e.g., 5-chloro) significantly boost it, impacting blood-brain barrier permeability .
- N-Benzyl derivatives exhibit solubility modulated by the benzyl group’s hydrophobicity, necessitating polar solvents for administration .
Biological Activity
5-Methyl-1,2,3,4-tetrahydroacridin-9-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activities of this compound, focusing on its mechanisms of action, efficacy in inhibiting key enzymes, and cytotoxicity profiles.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of cholinesterases. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which is crucial for cognitive functions. The compound has been shown to selectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the hydrolysis of acetylcholine.
Inhibitory Activity
Recent studies have quantified the inhibitory activity of this compound against AChE and BChE. The following table summarizes the IC50 values reported for this compound and related derivatives:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| This compound | 0.092 | 0.461 |
| Tacrine | 0.601 | 0.0295 |
| Donepezil | 0.040 | 19.2 |
These values indicate that this compound exhibits a competitive inhibition profile against AChE and a moderate inhibitory effect on BChE compared to established drugs like Tacrine and Donepezil .
Case Studies
- In Vitro Studies : A study evaluated the efficacy of various tetrahydroacridine derivatives in vitro against AChE and BChE. The results demonstrated that this compound had a significantly lower IC50 value for AChE than many other tested compounds, suggesting its potential as a potent cholinesterase inhibitor .
- Cytotoxicity Assessment : Cytotoxicity assays conducted on SH-SY5Y neuroblastoma cells showed that this compound did not significantly affect cell viability at concentrations up to 25 µM. This indicates a favorable safety profile for further development as a therapeutic agent .
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Selectivity : The compound exhibits selectivity towards AChE over BChE with an IC50 ratio favoring AChE inhibition .
- Molecular Docking Studies : Molecular docking studies suggest that the compound interacts with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. These interactions are crucial for its inhibitory effects .
Q & A
Q. What are the standard synthetic routes for 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine, and how are yields optimized under different conditions?
Methodological Answer: Synthesis typically involves multi-step reactions starting with acridine or tetrahydroacridine precursors. Key steps include alkylation, amination, and cyclization. For example, in analogous derivatives (e.g., N-methyl-substituted tetrahydroacridin-amines), yields are optimized by adjusting reaction time, temperature, and catalyst systems. In one study, alkyl chain length in precursors influenced yields significantly, with butoxy derivatives achieving 89% yield under reflux conditions in ethanol . Purification via column chromatography and structural validation using H/C NMR and HRMS are critical for confirming purity and molecular identity .
Q. How are structural confirmation techniques (e.g., NMR, HRMS) applied to validate this compound derivatives?
Methodological Answer: H NMR is used to identify proton environments, such as methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms carbon frameworks, including quaternary carbons in the tetrahydroacridine ring (δ 120–140 ppm). HRMS provides exact mass data (e.g., molecular ion [M+H] at m/z 202.30 for CHN) to verify molecular formulae. These techniques are combined with elemental analysis to resolve ambiguities in complex derivatives .
Q. What strategies are employed to optimize reaction yields during synthesis?
Methodological Answer: Yield optimization involves iterative testing of solvents (e.g., DMF vs. ethanol), catalysts (e.g., Pd/C for hydrogenation), and temperature gradients. For instance, extending reaction time from 12 to 24 hours increased yields by 15% in analogous compounds. Parallel monitoring via TLC ensures reaction completion, while recrystallization in ethanol:water mixtures enhances purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across studies?
Methodological Answer: Contradictions arise from variability in assay conditions (e.g., cell lines, solvent carriers). A systematic approach includes:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed IC measurement protocols).
- Meta-Analysis : Cross-reference data with theoretical frameworks (e.g., acetylcholinesterase inhibition models) to identify outliers .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance of inter-study differences .
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?
Methodological Answer: SAR studies require:
- Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at specific positions (e.g., C5-methyl group) to test activity modulation .
- Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict binding affinities.
- Biological Screening : Compare IC values across derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding) .
Q. How can degradation pathways and stability of this compound be analyzed under varying environmental conditions?
Methodological Answer: Advanced stability studies involve:
- Forced Degradation : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acidic/alkaline pH).
- LC-MS/MS Analysis : Identify degradation products (e.g., oxidized acridine rings) and quantify half-life.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
Q. What novel analytical techniques are emerging for studying this compound’s interactions at molecular interfaces?
Methodological Answer: Cutting-edge methods include:
- Surface-Enhanced Raman Spectroscopy (SERS) : Detects adsorption dynamics on nanomaterials (e.g., gold nanoparticles).
- Atomic Force Microscopy (AFM) : Maps nanoscale interactions with biological membranes.
- Microspectroscopic Imaging : Resolves spatial distribution in heterogeneous systems (e.g., lipid bilayers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
